molecular formula C14H17N5OS B7534667 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one

Numéro de catalogue B7534667
Poids moléculaire: 303.39 g/mol
Clé InChI: OFYASXXPNFERSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. TAK-659 has been found to have inhibitory effects on various enzymes and signaling pathways, making it a promising candidate for the treatment of several diseases.

Mécanisme D'action

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one exerts its inhibitory effects by binding to the active site of BTK, ITK, and JAK3, thereby preventing their activation. This, in turn, leads to the inhibition of downstream signaling pathways and the suppression of cell proliferation and survival.
Biochemical and physiological effects:
1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been found to have significant biochemical and physiological effects in preclinical studies. In cancer cells, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been shown to induce apoptosis and inhibit cell proliferation. In autoimmune diseases, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been found to suppress the production of pro-inflammatory cytokines and reduce the activation of immune cells.

Avantages Et Limitations Des Expériences En Laboratoire

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has several advantages for use in lab experiments. It has a high degree of selectivity for its target enzymes, making it a useful tool for studying their function. Additionally, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has some limitations, including its potential toxicity and off-target effects, which must be carefully considered when designing experiments.

Orientations Futures

There are several future directions for the study of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one. One area of research is the development of more potent and selective inhibitors that can target specific isoforms of BTK, ITK, and JAK3. Another area of research is the investigation of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, the clinical development of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one for the treatment of cancer and autoimmune diseases is an important future direction, which will require further preclinical and clinical studies.

Méthodes De Synthèse

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one can be synthesized through a multistep process that involves the coupling of various organic compounds. The synthesis of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been optimized over the years, resulting in a more efficient and cost-effective process.

Applications De Recherche Scientifique

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. In preclinical studies, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been found to have inhibitory effects on various enzymes and signaling pathways, including BTK, ITK, and JAK3. These pathways are known to play a crucial role in the development and progression of cancer and autoimmune diseases.

Propriétés

IUPAC Name

1-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c20-14-15-4-6-19(14)10-2-1-5-18(8-10)12-11-3-7-21-13(11)17-9-16-12/h3,7,9-10H,1-2,4-6,8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYASXXPNFERSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C=CSC3=NC=N2)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.